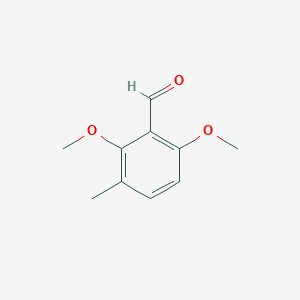

2,6-Dimethoxy-3-methylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethoxy-3-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-4-5-9(12-2)8(6-11)10(7)13-3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDORDWURDQRPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 2,6 Dimethoxy 3 Methylbenzaldehyde and Analogs

Photochemical Reaction Mechanisms

The photochemical behavior of ortho-alkyl benzaldehydes, including 2,6-Dimethoxy-3-methylbenzaldehyde, is dominated by their ability to undergo photoenolization, a process that generates highly reactive intermediates capable of participating in synthetically valuable cycloaddition reactions.

Photoenolization/Diels–Alder (PEDA) Reaction Pathways

The Photoenolization/Diels-Alder (PEDA) reaction is a powerful, atom-economical method for constructing complex polycyclic molecules. rsc.orgresearchgate.net The process is initiated by the absorption of UV light by the ortho-alkyl benzaldehyde (B42025). This excitation, typically to a singlet excited state (S₁), is followed by efficient intersystem crossing (ISC) to a triplet state (T₁). flinders.edu.aunih.gov

Once in the triplet state, the carbonyl oxygen abstracts a hydrogen atom from the ortho-methyl group through an intramolecular 1,5-hydrogen atom transfer (HAT). rsc.orgflinders.edu.au This step generates a highly reactive triplet biradical intermediate, which quickly converts to a mixture of (E)- and (Z)-hydroxy-o-quinodimethanes, also known as photoenols. These photoenols are transient dienes. In the absence of a trapping agent, the Z-isomer rapidly reverts to the starting aldehyde, while the more stable E-isomer can persist longer, though it will also eventually re-ketonize.

However, in the presence of a suitable dienophile (an alkene or alkyne), the hydroxy-o-quinodimethane intermediate can be intercepted in a [4+2] Diels-Alder cycloaddition. rsc.org This cycloaddition step leads to the formation of highly functionalized, benzannulated polycyclic structures. researchgate.net The PEDA reaction has proven to be a robust strategy for synthesizing the core skeletons of various natural products, such as oncocalyxones and tetracyclines. nih.govresearchgate.net For instance, the reaction of 3,6-dimethoxy-2-methylbenzaldehyde, a close analog of the title compound, with various dienophiles has been extensively used to construct complex molecular architectures. rsc.orgresearchgate.net

Analysis of Transition States and Intermediates in PEDA Reactions

The PEDA reaction sequence involves several key intermediates and transition states. The initial photochemical excitation promotes the benzaldehyde from its ground state (S₀) to an n,π* excited singlet state (S₁), which then undergoes intersystem crossing to the corresponding triplet state (T₁). flinders.edu.auanu.edu.au Computational studies have shown that the subsequent intramolecular 1,5-hydrogen atom transfer (HAT) from the methyl group to the carbonyl oxygen on the triplet potential energy surface has a very low energy barrier, confirming the high efficiency of photoenol formation. researchgate.net

The primary products of this HAT step are the isomeric (E)- and (Z)-photoenols. These hydroxy-o-quinodimethanes are the crucial diene intermediates for the Diels-Alder reaction. The (Z)-enol is generally short-lived due to a facile cdnsciencepub.comresearchgate.net-sigmatropic hydrogen shift that allows it to revert to the ground-state aldehyde. flinders.edu.au The (E)-enol is more stable because its re-ketonization requires a less direct proton transfer, giving it a sufficient lifetime to be trapped by a dienophile. The subsequent Diels-Alder reaction proceeds through its own transition state, where the stereochemistry of the final product is determined. The reaction is generally predicted to be of a broader scope than initially reported, with even electron-rich alkenes expected to react at synthetically useful rates. flinders.edu.au

Influence of Chiral Ligands and Metal Complexes on Asymmetric Photocatalysis

A significant challenge in PEDA reactions is controlling the stereoselectivity. researchgate.net This has been addressed through the development of asymmetric photocatalysis, where chiral catalysts guide the reaction to favor the formation of one enantiomer over the other. researchgate.netmdpi.com Chiral Lewis acids are particularly effective in this role. acs.org

In one successful approach, a chiral titanium complex, formed in situ from Ti(Oi-Pr)₄ and a chiral ligand such as a TADDOL derivative, coordinates to both the photo-generated diene and the dienophile. rsc.orgresearchgate.net This coordination organizes the reactants into a chiral template, effectively turning an intermolecular reaction into a temporary intramolecular one. researchgate.net This pre-organization within the chiral environment of the metal complex dictates the facial selectivity of the Diels-Alder cycloaddition, leading to high levels of enantiomeric excess (ee). rsc.orgresearchgate.net

For example, the asymmetric PEDA reaction between 3,6-dimethoxy-2-methylbenzaldehyde and various cyclic enones, catalyzed by a chiral titanium-TADDOL complex, has been shown to produce polycyclic products with vicinal all-carbon quaternary centers in good yields and with excellent enantioselectivities, often exceeding 98% ee. rsc.orgresearchgate.net The structure of the chiral ligand is critical; modifications to the ligand, such as changing substituent groups, can significantly impact the observed enantioselectivity. researchgate.net Other catalytic systems, such as those employing chiral-at-metal rhodium complexes, have also been developed to induce enantioselectivity in photochemical reactions involving hydrogen atom transfer. uni-marburg.de

Nucleophilic Addition and Condensation Reaction Dynamics

The carbonyl group of this compound is a key functional handle for nucleophilic addition and condensation reactions, with its reactivity being finely tuned by the electronic and steric nature of the ring substituents.

Kinetics and Equilibrium Studies of Imine (Schiff Base) Formation

The reaction of an aldehyde with a primary amine to form an imine (or Schiff base) is a fundamental reversible condensation reaction. nih.gov The process begins with the nucleophilic attack of the amine on the electrophilic carbonyl carbon to form a tetrahedral hemiaminal intermediate. This is followed by the acid-catalyzed dehydration of the hemiaminal to yield the final imine product. nih.gov

Electronic and Steric Effects of Methoxy (B1213986) and Methyl Substituents on Carbonyl Reactivity

The reactivity of the carbonyl group in this compound is significantly influenced by the electronic and steric properties of its substituents. Substituents can exert their influence through inductive effects (transmitted through sigma bonds) and resonance effects (transmitted through the pi system). ucsb.edulibretexts.org

Methoxy Groups (-OCH₃): The two methoxy groups at positions 2 and 6 are powerful electron-donating groups (EDGs) through resonance (+R effect), where the oxygen lone pairs delocalize into the aromatic ring. This increases the electron density on the ring and, by extension, reduces the electrophilicity (the partial positive charge) of the carbonyl carbon. libretexts.org This deactivation makes the aldehyde less reactive toward nucleophiles compared to unsubstituted benzaldehyde. nih.gov While they also have an electron-withdrawing inductive effect (-I effect) due to oxygen's high electronegativity, the resonance effect is typically dominant for para and ortho positions. libretexts.org Furthermore, the two ortho-methoxy groups exert a significant steric hindrance around the carbonyl group, physically impeding the approach of nucleophiles and destabilizing the tetrahedral intermediate, which further decreases reactivity.

Methyl Group (-CH₃): The methyl group at position 3 is generally considered a weak electron-donating group through an inductive effect (+I) and hyperconjugation. cdnsciencepub.comelsevier.es Its position in the meta position means it cannot exert a direct resonance effect on the carbonyl group. Its electronic contribution to deactivating the carbonyl is minor compared to the powerful methoxy groups.

Collectively, the strong electron-donating and sterically hindering effects of the two ortho-methoxy groups are the dominant factors controlling the carbonyl reactivity of this compound. These combined effects lead to a significantly less electrophilic carbonyl carbon, resulting in slower rates of nucleophilic addition and condensation reactions compared to less substituted or electron-poor benzaldehydes. cdnsciencepub.comnih.gov

Regioselectivity and Stereocontrol in Complex Molecule Synthesis

The strategic placement of functional groups and the precise control of stereochemistry are fundamental challenges in the synthesis of complex organic molecules. Benzaldehyde derivatives, including this compound and its analogs, serve as crucial building blocks in many synthetic endeavors. The substitution pattern on the aromatic ring significantly influences the reactivity and selectivity of the aldehyde group, providing a powerful tool for chemists to guide the outcomes of chemical transformations. Understanding the mechanistic underpinnings of regioselectivity and stereocontrol in reactions involving these compounds is paramount for the efficient construction of intricate molecular architectures.

Mechanisms Governing Diastereoselective and Enantioselective Transformations

The pursuit of stereochemically pure compounds has driven the development of sophisticated synthetic methods that can control the three-dimensional arrangement of atoms. Diastereoselective and enantioselective transformations are at the heart of this endeavor, and the mechanisms governing these reactions are often subtle and complex. In the context of substituted benzaldehydes, factors such as steric hindrance, electronic effects, and the nature of the catalyst or reagent play a decisive role in determining the stereochemical outcome.

Research into the reactions of substituted benzaldehydes has provided valuable insights into the principles of stereocontrol. For instance, in Wittig reactions involving substituted benzaldehydes and benzylidenetriphenylphosphorane, both the relative reactivity and the resulting stereoselectivity are influenced by the electronic nature of the substituents on the benzaldehyde ring. acs.org Similarly, the addition of dienediolates to para-substituted benzaldehydes demonstrates that while electronic effects on regioselectivity are minor at low temperatures, they become significant upon heating. rsc.org However, the stereoselectivity of the α-adducts formed in these reactions appears to be largely independent of the substituents. rsc.org

The choice of metal in organometallic reactions can also dramatically influence selectivity. For example, the reaction of 3,3-dichloroallyl metals with substituted benzaldehydes shows opposite regioselectivity depending on whether lithium or potassium is used as the cation. researchgate.net This highlights the critical role of the metal cation in controlling the reaction pathway. Furthermore, in nickel-catalyzed reductive couplings of alkynes and aldehydes, the regioselectivity is primarily governed by steric effects for simple alkynes. nih.gov However, for conjugated enynes and diynes, electronic effects and the formation of a more stable π-complex lead to high regioselectivity, directing the incoming group to a specific position. nih.gov

In the synthesis of complex natural products, such as lemonomycin, the stereochemistry of key intermediates is often established through carefully controlled reactions. For instance, the Pictet-Spengler cyclization, a crucial step in one synthetic approach, proceeds with high stereoselectivity under thermodynamic control. mdpi.com Another key step, an aldol (B89426) addition, yields a nearly single diastereomer, a result attributed to the Felkin-Ahn model of stereochemical control. mdpi.com Similarly, a Mannich-type cyclization in the same synthetic sequence owes its high stereoselectivity to the steric bulk of a substituent, which directs the reaction to form a single stereoisomer. mdpi.com

The use of chiral auxiliaries and catalysts is a powerful strategy for achieving enantioselectivity. In the addition of diethylzinc (B1219324) to various substituted benzaldehydes, the use of chiral diol ligands derived from (1R)-(-)-myrtenol leads to the preferential formation of the corresponding (S)-alcohols. researchgate.net

Computational studies have also shed light on the origins of selectivity. For example, in the nucleophilic aromatic substitution (SNAr) of a polyhalogenated benzaldehyde, density functional theory (DFT) calculations revealed that the observed regioselectivity for attack at the C2 position over the C6 position is due to the greater accessibility of the LUMO lobe at C2. wuxiapptec.com The calculations also explained the need for elevated reaction temperatures by identifying a higher-than-expected activation energy barrier. wuxiapptec.com

The following table summarizes the key factors influencing stereoselectivity in various reactions involving substituted benzaldehydes:

| Reaction Type | Key Factors Influencing Stereoselectivity | Compound Examples |

| Wittig Reaction | Electronic effects of substituents on the benzaldehyde ring. | Substituted benzaldehydes, Benzylidenetriphenylphosphorane |

| Aldol Addition | Felkin-Ahn model, steric hindrance. | D-threonine derivatives, Ethyl acetate |

| Mannich-type Cyclization | Steric bulk of substituents. | Fully substituted aryl aldehyde-derived imine |

| Pictet-Spengler Cyclization | Thermodynamic control. | Cinnamaldehyde, Amino nitrile intermediates |

| Diethylzinc Addition | Chiral ligands. | Substituted benzaldehydes, Diethylzinc, Chiral diols |

| Nucleophilic Aromatic Substitution | Accessibility of LUMO, activation energy barriers. | 2,3,6-trifluoro-4-bromo-benzaldehyde, Sodium methoxide |

Applications of 2,6 Dimethoxy 3 Methylbenzaldehyde As a Synthetic Building Block

Total Synthesis of Diverse Natural Products

The structural framework provided by 2,6-dimethoxy-3-methylbenzaldehyde has been instrumental in the total synthesis of numerous complex natural products, ranging from polyketides and macrolides to intricate polycyclic systems.

Assembly of Complex Polycyclic Structures with Quaternary Stereocenters

The creation of all-carbon quaternary stereocenters is a significant challenge in organic synthesis. An enantioselective photoenolization/Diels-Alder (PEDA) reaction has been developed to construct fused tricyclic products containing vicinal all-carbon quaternary stereocenters. nih.gov This reaction utilizes 3,6-dimethoxy-2-methylbenzaldehyde, an isomer of the title compound, which upon UV irradiation, generates a transient hydroxy-o-quinodimethane. This reactive diene can then be trapped by a dienophile in a Diels-Alder cycloaddition to form highly functionalized polycyclic molecules. nih.gov This method has proven effective for constructing complex scaffolds that are relevant to natural product synthesis. nih.govresearchgate.net

Synthesis of Spiropentacyclic Systems (e.g., Prunolactone A)

The unique 6/6/6/6/6 spiropentacyclic skeleton of Prunolactone A , an isocoumarin (B1212949) natural product, has been synthesized starting from commercially available 2,4-dimethoxy-3-methylbenzaldehyde (B1295677). acs.orgacs.orgnih.gov The synthesis involved a three-step conversion of the starting aldehyde to an aryl halide coupling partner, methyl 6-iodo-2,4-dimethoxy-3-methylbenzoate. acs.orgacs.orgnih.gov This fragment was then used in a palladium-catalyzed tandem cross-coupling/allylic isomerization reaction to build the core structure. acs.org The convergent nature of this synthesis, with a longest linear sequence of 10 steps, demonstrates the utility of the initial benzaldehyde (B42025) building block. acs.orgacs.org

Elaboration into Fungal Metabolites (e.g., Chlorofusin)

The fungal metabolite Chlorofusin (B1264014) , an inhibitor of the p53-MDM2 protein-protein interaction, has been synthesized using 2,4-dimethoxy-3-methylbenzaldehyde as a key starting material. nih.govrsc.org A concise route to the chromophore azaphilone precursor of chlorofusin begins with the condensation of 2,4-dimethoxy-3-methylbenzaldehyde with N,N'-dimethylethylenediamine. nih.gov This is followed by regioselective lithiation and electrophilic bromination to yield 6-bromo-2,4-dimethoxy-3-methylbenzaldehyde, a crucial intermediate for the elaboration of the final natural product. nih.gov

Formation of Advanced Heterocyclic Scaffolds

Beyond its use in the total synthesis of specific natural products, this compound and its isomers are valuable precursors for the construction of various heterocyclic systems.

Preparation of Isoquinoline (B145761) Derivatives

The isoquinoline core is a common motif in a wide range of alkaloids with diverse biological activities. The synthesis of the potent antibiotic Lemonomycin involved the use of 2,4-dimethoxy-3-methylbenzaldehyde as the starting material to prepare a fully substituted aryl aldehyde-derived imine in a seven-step sequence. mdpi.comresearchgate.netnih.gov A subsequent copper-mediated cross-coupling and aromatization sequence yielded the desired isoquinoline structure. mdpi.comresearchgate.net

Similarly, the total syntheses of the marine natural products renierol (B1680509) , renierol acetate, and renierol propionate, which feature an isoquinoline-5,8-dione (B3342986) core, were accomplished starting from 2,4-dimethoxy-3-methylbenzaldehyde. sigmaaldrich.comscispace.com A key step in this synthesis was a thermal electrocyclic reaction of a 1-azahexatriene system derived from the starting aldehyde. scispace.com Furthermore, Ru(II)-catalyzed regioselective C-H hydroxymethylation of dimethoxyisoquinolines has been developed, showcasing the potential for further functionalization of these scaffolds. acs.org

Utilization in Cycloaddition Reactions to Form Fused Heterocycles

The use of substituted benzaldehydes in cycloaddition reactions, such as the Diels-Alder reaction, is a known strategy for constructing complex cyclic and heterocyclic systems. However, specific examples detailing the use of This compound as a diene or dienophile for the synthesis of fused heterocycles are not prominently featured in the surveyed literature.

While direct applications of this compound are not documented in the search results, the utility of closely related isomers in such reactions has been reported. For instance, the isomer 2,4-Dimethoxy-3-methylbenzaldehyde serves as a key starting material in the total synthesis of the natural product Prunolactone A. nih.gov In this synthesis, the benzaldehyde is first iodinated and then converted into a suitable coupling partner for subsequent reactions that ultimately lead to a diene used in a biomimetic Diels-Alder reaction. nih.gov This highlights the potential of methoxy- and methyl-substituted benzaldehydes in complex syntheses involving cycloadditions, though it does not directly involve the 2,6-dimethoxy isomer.

Intermediate in the Development of Specialized Organic Compounds

Precursors for Quinone-based Systems (e.g., Coenzyme Q10, Vitamin K series)

The synthesis of quinone-based systems like Coenzyme Q10 (CoQ10) and Vitamin K is critical for pharmaceutical and biological applications. These syntheses involve the construction of a substituted quinone or naphthoquinone ring, which is then typically coupled with a polyisoprenoid side chain.

Coenzyme Q10: The core of CoQ10 is a 2,3-dimethoxy-5-methyl-1,4-benzoquinone (B191103) ring. Synthetic strategies reported in the literature for this quinone nucleus often start from precursors that already contain the basic ring structure or can be readily converted to it. For example, some syntheses begin with 2,3,4,5-tetramethoxytoluene (B1588417) or other highly substituted benzene (B151609) derivatives. nih.govgoogle.com While various substituted benzaldehydes are employed in different routes to CoQ10 analogues, the specific use of This compound as a direct precursor to the benzoquinone head of CoQ10 is not described in the available research. nih.gov

Vitamin K Series: The Vitamin K series features a 2-methyl-1,4-naphthoquinone core structure (menadione). nih.gov Synthetic approaches to Vitamin K1 and various forms of Vitamin K2 (menaquinones, MK-n) generally focus on the alkylation of menadione (B1676200) or its hydroquinone (B1673460) equivalent with the appropriate isoprenoid side chain. researchgate.netgoogle.com The construction of the naphthoquinone ring itself typically does not start from a substituted benzaldehyde like this compound.

Synthesis of Stilbene (B7821643) and Resveratrol (B1683913) Derivatives

Stilbenes and their derivatives, particularly resveratrol, are a major class of polyphenolic compounds studied for their biological activities. Their synthesis is a significant area of research in organic chemistry. Common synthetic methods include the Wittig reaction, Horner-Wadsworth-Emmons reaction, Heck coupling, and olefin metathesis. nih.govuliege.be

These reactions often involve coupling a phosphorus ylide (derived from a benzyl (B1604629) halide) with a benzaldehyde. While a wide variety of substituted benzaldehydes are used in these syntheses to produce diverse stilbene analogs, there is no specific mention in the surveyed literature of This compound being used as a starting component for resveratrol or its derivatives.

Research has, however, produced a resveratrol derivative that contains a similar substitution pattern. The compound (E)-4,6-Dimethoxy-2-(4-methoxystyryl)-3-methylbenzaldehyde was synthesized via the methylation and subsequent Vilsmeier-Haack formylation of resveratrol. iucr.org In this case, the substituted benzaldehyde is the final product, created from a pre-existing stilbene backbone, rather than being used as an initial building block.

Computational Chemistry and Theoretical Studies of 2,6 Dimethoxy 3 Methylbenzaldehyde and Analogous Systems

Quantum Mechanical Investigations of Molecular Structure and Electronic Properties

Quantum mechanics provides the fundamental framework for understanding the behavior of electrons in molecules, which in turn dictates their structure, stability, and reactivity.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the ground state geometry of molecules. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine optimized bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation.

For 2,6-Dimethoxy-3-methylbenzaldehyde, DFT calculations would reveal a planar benzene (B151609) ring. The steric hindrance between the aldehyde group and the methoxy (B1213986) group at the C2 position, and between the two methoxy groups at C2 and C6, would likely cause some out-of-plane twisting of these substituents to minimize repulsive forces. This is a common feature in ortho-substituted benzaldehydes. In contrast, an isomer like 2,4-dimethoxy-6-methylbenzaldehyde (B1347342) shows methoxy groups forming dihedral angles of 5–10° with the aromatic plane to reduce steric clash. A similar effect would be anticipated for this compound.

Table 1: Predicted Geometrical Parameters for this compound (Hypothetical Data Based on Analogous Systems) This table presents hypothetical yet expected values based on DFT calculations of similar molecules. Actual experimental or calculated values may differ.

| Parameter | Predicted Value |

|---|---|

| C-C (aromatic) bond length | ~1.39 - 1.41 Å |

| C=O bond length | ~1.21 Å |

| C-O (methoxy) bond length | ~1.36 Å |

| C-C (methyl) bond length | ~1.51 Å |

| C-C-C (ring) bond angle | ~120° |

| O-C-H (aldehyde) bond angle | ~124° |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Charge Transfer

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For substituted benzaldehydes, the HOMO is typically located on the electron-rich aromatic ring and the methoxy groups, while the LUMO is often centered on the electron-withdrawing aldehyde group. researchgate.net This distribution facilitates intramolecular charge transfer from the ring to the carbonyl group upon electronic excitation. For the related 2,4-dimethoxybenzaldehyde, the HOMO-LUMO gap has been studied, and a similar analysis for this compound would elucidate its electronic properties. researchgate.net The presence of two electron-donating methoxy groups ortho to the aldehyde is expected to raise the HOMO energy, while the meta-methyl group would have a smaller electronic influence.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Hypothetical Data) This table presents hypothetical yet expected values based on FMO analysis of similar molecules.

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | ~ -6.0 eV |

| LUMO Energy | ~ -1.5 eV |

Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map would show the most negative potential localized around the oxygen atom of the carbonyl group, making it a prime site for protonation and nucleophilic addition. The aromatic ring would exhibit regions of moderate negative potential, influenced by the electron-donating methoxy and methyl groups. The hydrogen atom of the aldehyde group would show a region of high positive potential, indicating its susceptibility to nucleophilic attack. Such analyses have been performed on analogous systems, confirming these general reactivity patterns. researchgate.net

Simulated Spectroscopic Data and Vibrational Analysis

Computational methods can simulate various types of spectra, providing a powerful tool for interpreting experimental data and understanding the vibrational and electronic properties of molecules.

Prediction of FT-IR and FT-Raman Spectra and Potential Energy Distribution (PED)

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Fourier-Transform Infrared (FT-IR) and FT-Raman spectra. By performing a frequency calculation using methods like DFT, a set of vibrational modes and their corresponding intensities can be obtained. The Potential Energy Distribution (PED) analysis helps in assigning these calculated frequencies to specific molecular motions, such as stretching, bending, or torsional vibrations.

For this compound, the calculated FT-IR and FT-Raman spectra would be dominated by characteristic peaks. The C=O stretching vibration of the aldehyde group would appear as a strong band around 1700 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl/methoxy groups would be observed in the 2800-3100 cm⁻¹ region. The C-O stretching of the methoxy groups would likely produce strong bands in the 1200-1300 cm⁻¹ range. These predictions, when compared with experimental spectra, can confirm the molecular structure. Similar detailed vibrational analyses have been conducted for isomers like 2,4-dimethoxybenzaldehyde. researchgate.net

Table 3: Predicted Major Vibrational Frequencies for this compound (Hypothetical Data) This table presents hypothetical yet expected values based on vibrational analysis of similar molecules.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| C-H (aromatic) stretch | 3100 - 3000 | Medium |

| C-H (aldehyde) stretch | ~2850, ~2750 | Weak |

| C-H (methyl/methoxy) stretch | 3000 - 2840 | Medium-Strong |

| C=O (aldehyde) stretch | ~1700 | Strong |

| C-C (aromatic) stretch | 1600 - 1400 | Medium-Strong |

Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Derivations (e.g., Gauge Independent Atomic Orbital (GIAO) Method)

Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method, are highly effective in predicting the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. researchgate.net These calculations provide a theoretical spectrum that can be compared with experimental data to aid in the structural elucidation and assignment of NMR signals.

For this compound, the GIAO method would predict distinct chemical shifts for each proton and carbon atom. The aldehyde proton (CHO) would be the most deshielded proton, with a predicted chemical shift around 10-11 ppm. The aromatic protons would appear in the range of 6.5-7.5 ppm, with their exact shifts influenced by the positions of the methoxy and methyl groups. The protons of the methoxy groups would likely show a singlet around 3.8-4.0 ppm, while the methyl group protons would appear further upfield, around 2.2-2.5 ppm. Similarly, the ¹³C NMR spectrum would show the carbonyl carbon at a highly deshielded position (around 190 ppm). The chemical shifts of the aromatic carbons would vary depending on their substitution pattern.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Hypothetical Data) This table presents hypothetical yet expected values based on GIAO calculations of similar molecules.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (CHO) | ~10.5 | ~192 |

| Aromatic CH | 6.8 - 7.4 | 110 - 140 |

| Methoxy (OCH₃) | ~3.9 | ~56 |

| Methyl (CH₃) | ~2.3 | ~16 |

Reaction Pathway Modeling and Energetics

Computational modeling of reaction pathways is a powerful tool for predicting the feasibility and outcomes of chemical reactions. By mapping the potential energy surface, chemists can identify the most likely routes from reactants to products, including the high-energy transition states that must be overcome.

The transition state (TS) is a critical point on the potential energy surface of a reaction, representing the highest energy barrier that must be surmounted for the reaction to proceed. acs.org The optimization of the transition state geometry is a fundamental step in computational reaction modeling. For reactions involving substituted benzaldehydes, such as oxidation or nucleophilic addition, density functional theory (DFT) is a commonly employed method to locate and characterize these transition states. acs.orgnih.gov For instance, in the acid-catalyzed rearrangement of some alkoxy-substituted o-(pivaloylaminomethyl)benzaldehydes, DFT calculations have been used to identify transition states and clarify the reaction mechanism. nih.gov

The energetic details of these pathways, including the activation energy (the energy difference between the reactants and the transition state), are crucial for predicting reaction rates. Computational studies on substituted benzaldehydes have shown that the nature and position of substituents significantly influence the activation barriers. Current time information in Monterrey, MX.researchgate.net For example, electron-withdrawing groups on the benzene ring can enhance the electrophilicity of the aldehyde carbon, potentially lowering the activation barrier for nucleophilic attack. Current time information in Monterrey, MX. In contrast, electron-donating groups, such as the methoxy groups in this compound, are expected to influence the electronic properties and steric environment of the reaction center.

Table 1: Representative Transition State Energetics for a Reaction of a Substituted Benzaldehyde (B42025)

| Reactant/Transition State | Description | Relative Energy (kcal/mol) |

| Reactants | Substituted Benzaldehyde + Nucleophile | 0.0 |

| Transition State 1 | C-C bond formation | +15.5 |

| Intermediate | Tetrahedral intermediate | -5.2 |

| Transition State 2 | Proton transfer | +10.1 |

| Products | Final adduct | -12.8 |

Note: This table is a generalized representation based on typical values for reactions of substituted benzaldehydes and is intended for illustrative purposes.

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the global reactivity of a molecule through a set of descriptors. elixirpublishers.com These descriptors are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net Key global reactivity descriptors include:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. researchgate.net

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO). researchgate.net A larger HOMO-LUMO gap implies greater hardness and lower reactivity. researchgate.net

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). researchgate.net

Table 2: Calculated Global Chemical Reactivity Descriptors for Benzaldehyde and a Methoxy-Substituted Analogue

| Compound | HOMO (eV) | LUMO (eV) | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

| Benzaldehyde | -7.01 | -1.54 | -4.275 | 5.47 | 1.66 |

| 4-Methoxybenzaldehyde | -6.58 | -1.32 | -3.95 | 5.26 | 1.48 |

Note: This table presents representative data for illustrative purposes, based on values from literature for analogous compounds.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including optical data storage and processing. mdpi.com Organic molecules with extended π-conjugated systems and strong intramolecular charge transfer characteristics often exhibit significant NLO responses.

The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. mdpi.com A large β value is a prerequisite for a material to exhibit efficient second-harmonic generation (SHG), a process where two photons of the same frequency are converted into a single photon with twice the frequency. rsc.org

Computational methods, particularly DFT, are widely used to calculate the first-order hyperpolarizability of molecules. mdpi.comresearchgate.net These calculations can predict the NLO potential of a compound before its synthesis and experimental characterization. The calculated β values are often compared to that of a standard NLO material, such as urea, to assess their relative merit. mdpi.com

For substituted benzaldehydes, the nature and position of the substituents play a crucial role in determining the magnitude of the first-order hyperpolarizability. mdpi.com The presence of both electron-donating groups (like the methoxy groups in this compound) and an electron-withdrawing group (the aldehyde group) can create a "push-pull" system, which enhances intramolecular charge transfer and often leads to larger β values. rsc.org Studies on other substituted benzaldehydes, such as chloro-benzaldehydes, have demonstrated that their calculated first-order hyperpolarizability values can be significantly higher than that of urea, indicating their potential as NLO materials. mdpi.com

Table 3: Calculated First-Order Hyperpolarizability (β) for a Substituted Benzaldehyde Analogue

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | First-Order Hyperpolarizability (β) (esu) |

| p-Chlorobenzaldehyde | 2.1276 | 74.34 x 10-24 | 820.22 x 10-30 |

| Urea (reference) | 1.37 | ~5.7 x 10-24 | ~0.37 x 10-30 |

Note: This table presents representative data for illustrative purposes, based on values from literature for an analogous compound and the standard reference urea. mdpi.com

While specific calculated values for this compound are not available in the cited literature, the theoretical framework suggests that the combination of electron-donating methoxy groups and the electron-withdrawing aldehyde group could lead to interesting NLO properties, warranting further computational and experimental investigation.

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Single Crystal X-ray Diffraction (SC-XRD) for Definitive Structure and Stereochemistry Determination

Single Crystal X-ray Diffraction (SC-XRD) stands as the unequivocal method for determining the precise three-dimensional structure of a crystalline compound. While a specific SC-XRD study for 2,6-Dimethoxy-3-methylbenzaldehyde is not widely published, data from closely related analogs like 2,6-dimethoxybenzaldehyde (B146518) and other substituted benzaldehydes provide significant insights into the expected structural features. nih.govbohrium.comnih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. For this compound, the expected ¹H NMR spectrum would show distinct signals for the aldehyde proton, aromatic protons, methoxy (B1213986) protons, and methyl protons.

Aldehyde Proton (-CHO): A singlet typically appearing far downfield, around δ 10.0-10.5 ppm, due to the deshielding effect of the carbonyl group.

Aromatic Protons (Ar-H): The two aromatic protons would appear as doublets in the aromatic region (δ 6.5-8.0 ppm), with their exact chemical shifts influenced by the electronic effects of the substituents.

Methoxy Protons (-OCH₃): Two singlets for the two methoxy groups, likely around δ 3.8-4.0 ppm.

Methyl Protons (-CH₃): A singlet for the methyl group, typically appearing upfield around δ 2.1-2.5 ppm.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield, typically in the range of δ 190-195 ppm.

Aromatic Carbons: The aromatic carbons would resonate in the δ 110-160 ppm region. The carbons bearing the methoxy groups would be the most downfield in this region due to the oxygen's electron-withdrawing inductive effect and electron-donating resonance effect.

Methoxy Carbons (-OCH₃): The carbons of the methoxy groups would appear around δ 55-60 ppm.

Methyl Carbon (-CH₃): The methyl carbon signal would be found in the upfield region, typically around δ 15-20 ppm.

The following table summarizes predicted and literature-reported NMR data for similar compounds. rsc.orgchemicalbook.com

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Aldehyde Proton (-CHO) | ~10.3 | ~193 |

| Aromatic Protons | ~7.4, ~6.7 | ~162, ~140, ~125, ~110 |

| Methoxy Protons (-OCH₃) | ~3.9 (x2) | ~56 (x2) |

| Methyl Proton (-CH₃) | ~2.2 | ~16 |

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, 2D NMR techniques are indispensable. youtube.comsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the two adjacent aromatic protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.netresearchgate.net It allows for the direct assignment of the carbon signal for each protonated carbon by identifying the cross-peak corresponding to the one-bond C-H coupling.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away (²J_CH and ³J_CH). researchgate.netresearchgate.net This is crucial for piecing together the molecular structure. For instance, the aldehyde proton would show an HMBC correlation to the aromatic carbon it is attached to (C1), as well as to the ortho aromatic carbons. The methyl protons would show correlations to the C3 carbon and the adjacent aromatic carbons.

Together, these 2D NMR experiments provide a detailed and unambiguous map of the molecular structure of this compound.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its functional groups.

C=O Stretch: A strong absorption in the FT-IR spectrum and a strong scattering band in the Raman spectrum around 1680-1700 cm⁻¹ is characteristic of the aldehyde carbonyl group. researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methoxy groups are observed just below 3000 cm⁻¹.

C-O Stretches: The C-O stretching vibrations of the methoxy groups would result in strong bands in the region of 1250-1000 cm⁻¹.

Aromatic C=C Stretches: These vibrations typically appear as a series of bands in the 1600-1450 cm⁻¹ region.

The following table provides a summary of expected vibrational frequencies.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aldehyde C=O Stretch | 1680-1700 |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| Aromatic C=C Stretch | 1600-1450 |

| C-O Stretch | 1250-1000 |

The precise positions and intensities of the vibrational bands can also offer insights into the conformational preferences of the molecule. For instance, the orientation of the aldehyde group relative to the benzene (B151609) ring and the methoxy groups can influence the frequency of the C=O stretching vibration. Theoretical calculations, often performed using Density Functional Theory (DFT), can be used in conjunction with experimental spectra to analyze different possible conformers and their relative energies, providing a deeper understanding of the molecule's preferred shape. researchgate.net

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Elucidation (e.g., GC-MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. When coupled with Gas Chromatography (GC-MS), it allows for the separation of components in a mixture before individual mass analysis, providing a high degree of confidence in compound identification. ambeed.com

In a typical GC-MS analysis, this compound would first be vaporized and passed through a capillary column. The separation is based on the compound's boiling point and affinity for the column's stationary phase. Upon elution from the GC column, the molecule enters the mass spectrometer's ion source, where it is commonly subjected to electron ionization (EI). This high-energy process (typically 70 eV) removes an electron, generating a molecular ion (M⁺•) and a series of characteristic fragment ions. ambeed.com

The molecular ion peak for this compound (C₁₀H₁₂O₃) would be expected at an m/z corresponding to its molecular weight. The subsequent fragmentation pattern is a unique fingerprint of the molecule, arising from the cleavage of its weakest bonds. For aromatic aldehydes and ethers, fragmentation often involves:

Loss of a hydrogen radical (H•): Resulting in an [M-1]⁺ peak.

Loss of a formyl radical (•CHO): Leading to an [M-29]⁺ peak, characteristic of benzaldehydes.

Loss of a methyl radical (•CH₃): From the methoxy or methyl groups, producing an [M-15]⁺ peak.

Loss of a methoxy radical (•OCH₃): Resulting in an [M-31]⁺ peak.

Alpha-cleavage: Cleavage of the bond adjacent to the oxygen of the ether groups.

The analysis of these fragments allows researchers to piece together the structure of the parent molecule. High-resolution mass spectrometry (HRMS) can further enhance this analysis by providing highly accurate mass measurements, which helps in determining the elemental composition of the molecular ion and its fragments.

Table 1: Hypothetical GC-MS Parameters for this compound Analysis

| Parameter | Typical Value/Condition |

| GC System | Agilent 8890 GC or similar |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Inlet Mode | Splitless |

| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |

| Oven Program | Initial temp 50°C, ramp to 250-300°C |

| MS System | Quadrupole or Time-of-Flight (TOF) Mass Analyzer |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Range | m/z 40-550 |

This table represents typical starting parameters for a GC-MS analysis of an aromatic aldehyde and may require optimization.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD)) for Absolute Configuration of Chiral Derivatives

While this compound itself is an achiral molecule, it can be used as a starting material or a building block in the synthesis of chiral compounds. When a chiral center is introduced into a derivative of this molecule, determining its absolute configuration (the precise 3D arrangement of its atoms) becomes crucial, especially in fields like medicinal chemistry and materials science.

Electronic Circular Dichroism (ECD) is a form of chiroptical spectroscopy that measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum, which plots the difference in absorption (Δε) against wavelength, provides a unique fingerprint of the molecule's absolute configuration.

The process of determining the absolute configuration of a chiral derivative of this compound using ECD typically involves the following steps:

Synthesis: A chemical reaction is performed to create a chiral derivative. For instance, a nucleophilic addition to the aldehyde group could create a new stereocenter.

Experimental Measurement: The ECD spectrum of the synthesized chiral derivative is recorded experimentally.

Computational Modeling: Theoretical calculations, most commonly using Time-Dependent Density Functional Theory (TD-DFT), are performed to predict the ECD spectra for all possible stereoisomers (e.g., the (R) and (S) enantiomers).

Comparison: The experimentally measured ECD spectrum is compared with the computationally predicted spectra. A match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration of the synthesized compound.

Conclusion and Future Research Perspectives

Current Gaps and Emerging Directions in Synthetic Methodologies

A significant area for advancement lies in the regioselective synthesis of substituted benzaldehydes. Current methods may produce a mixture of isomers, requiring challenging purification steps. mdma.ch Future research could focus on developing highly selective catalysts or directing groups that enable precise control over the substitution pattern on the benzene (B151609) ring. This would be particularly valuable for creating complex derivatives of 2,6-dimethoxy-3-methylbenzaldehyde with specific functionalities for various applications.

Furthermore, the development of scalable and cost-effective synthetic routes is crucial for the broader application of this compound. Large-scale synthesis often presents challenges not encountered at the laboratory bench. researchgate.net Research into continuous flow chemistry and the use of immobilized catalysts could offer solutions for efficient and safe large-scale production.

Potential for Novel Applications in Chemical Science and Related Disciplines

This compound and related substituted benzaldehydes serve as versatile building blocks in organic synthesis. biosynth.com They are key starting materials for the total synthesis of complex natural products with interesting biological activities. sigmaaldrich.commdpi.comacs.orgacs.orgresearchgate.net The unique substitution pattern of this compound can influence the stereochemical outcome of reactions, making it a valuable tool for asymmetric synthesis. nih.gov

Beyond natural product synthesis, there is potential for this compound in medicinal chemistry. Schiff bases derived from substituted benzaldehydes have shown a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. researchgate.net The specific methoxy (B1213986) and methyl substitution on the aromatic ring of this compound could be explored for the development of novel therapeutic agents. For instance, studies on other dimethoxybenzaldehyde isomers have revealed their potential as antifungal agents by targeting cellular antioxidation pathways. d-nb.info

In materials science, aromatic aldehydes are precursors to a variety of functional materials. For example, they can be used in the synthesis of covalent organic frameworks (COFs), which are porous crystalline polymers with applications in gas storage, separation, and catalysis. acs.org The specific structure of this compound could lead to COFs with unique pore environments and properties.

Integration of Advanced Computational and Experimental Techniques for Comprehensive Studies

The integration of computational chemistry with experimental work offers a powerful approach for a deeper understanding and accelerated development of new applications for this compound. Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. beilstein-journals.orgresearchgate.net This can provide valuable insights into reaction mechanisms and help predict the outcome of synthetic transformations. rsc.org

Computational modeling can also be used to predict the biological activity of new compounds derived from this compound. By screening virtual libraries of compounds, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources. researchgate.net Molecular docking studies can predict how these molecules might interact with biological targets, guiding the design of more potent and selective drugs. researchgate.net

Furthermore, the combination of experimental techniques like X-ray crystallography with computational analysis provides a comprehensive understanding of the three-dimensional structure and intermolecular interactions of these compounds. researchgate.netiucr.org This detailed structural information is crucial for understanding structure-activity relationships and for the rational design of new molecules with desired properties. The synergy between advanced computational and experimental methods will undoubtedly play a pivotal role in unlocking the full potential of this compound in various scientific disciplines.

Q & A

Q. Table 1. Comparative Physicochemical Properties of Methoxybenzaldehydes

| Property | This compound (Estimated) | 3,5-Dimethoxybenzaldehyde | 2-Fluoro-6-hydroxy-3-methoxy |

|---|---|---|---|

| Molecular Weight (g/mol) | 194.19 | 166.17 | 170.14 |

| Melting Point (°C) | 45–50 | 44–48 | 112–115 |

| logP | ~2.8 | 1.6 | 1.2 |

| Hydrogen Bond Acceptors | 4 | 3 | 3 |

Q. Table 2. Analytical Techniques for Structural Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.